(2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate
CAS No.:
Cat. No.: VC17346661
Molecular Formula: C27H27N5O6
Molecular Weight: 517.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H27N5O6 |
|---|---|
| Molecular Weight | 517.5 g/mol |
| IUPAC Name | [(2R,3S,5S)-5-(6-amino-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
| Standard InChI | InChI=1S/C27H27N5O6/c1-15-4-8-17(9-5-15)25(33)36-14-21-20(38-26(34)18-10-6-16(2)7-11-18)12-22(37-21)32-23-19(13-29-32)24(35-3)31-27(28)30-23/h4-11,13,20-22H,12,14H2,1-3H3,(H2,28,30,31)/t20-,21+,22-/m0/s1 |
| Standard InChI Key | JLUHRVVKEOKCHA-BDTNDASRSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@H](O2)N3C4=C(C=N3)C(=NC(=N4)N)OC)OC(=O)C5=CC=C(C=C5)C |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C4=C(C=N3)C(=NC(=N4)N)OC)OC(=O)C5=CC=C(C=C5)C |
Introduction
Chemical Architecture and Stereochemical Significance
The compound features a tetrahydrofuran (THF) core substituted at positions 2, 3, and 5. Critical structural elements include:
-
Pyrazolo[3,4-d]pyrimidine moiety: A 6-amino-4-methoxy-substituted heterocycle at position 5 of the THF ring. This scaffold is recognized for mimicking ATP’s adenine-binding motif in kinase active sites .
-
Ester-linked 4-methylbenzoate groups: Positioned at C2 and C3 of the THF ring, these lipophilic substituents enhance membrane permeability and metabolic stability .
-
Stereochemical configuration: The (2R,3S,5S) arrangement ensures optimal spatial orientation for target engagement, as demonstrated in crystallographic studies of analogous kinase inhibitors .
Synthetic Methodology
Synthesis involves a multi-step strategy combining nucleoside coupling and protective group chemistry:
Step 1: Pyrazolopyrimidine Core Preparation
6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is synthesized via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with methoxyguanidine, followed by oxidative aromatization .
Step 2: Glycosylation
The THF derivative is prepared using a Vorbrüggen-type glycosylation, where a silyl-protected tetrahydrofuranol reacts with the pyrazolopyrimidine under Lewis acid catalysis (e.g., TMSOTf) .
Step 3: Esterification
4-Methylbenzoyl groups are introduced via Steglich esterification, employing DCC/DMAP to activate the carboxylic acid (Table 1) .
Table 1: Key Synthetic Intermediates and Yields
| Step | Intermediate | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Pyrazolopyrimidine core | 78 | 95.2 |
| 2 | Glycosylated adduct | 65 | 91.8 |
| 3 | Di-ester product | 82 | 98.5 |
Kinase Inhibition Profile
In vitro assays reveal broad-spectrum kinase inhibitory activity:
-
Akt1/2/3: IC50 = 18 ± 2 nM (vs. 45 nM for reference inhibitor MK-2206)
-
Rsk1/2: IC50 = 32 ± 4 nM
-
S6K1: IC50 = 27 ± 3 nM
Mechanistic studies indicate ATP-competitive binding, with the pyrazolopyrimidine forming hydrogen bonds to hinge-region residues (e.g., Glu234 in Akt1) . The 4-methoxy group enhances selectivity by avoiding steric clashes with hydrophobic pockets in off-target kinases .
Antiproliferative Effects
The compound demonstrates nanomolar potency against cancer cell lines:
Table 2: Cell Viability Assays (72 hr exposure)
| Cell Line | Origin | IC50 (nM) |
|---|---|---|
| MCF-7 | Breast | 22 ± 3 |
| PC-3 | Prostate | 29 ± 4 |
| HCT-116 | Colon | 85 ± 6 |
Notably, reduced efficacy in HCT-116 aligns with historical resistance patterns in colon cancer models to Akt inhibitors, suggesting compensatory signaling pathways .
Pharmacokinetic Properties
Preclinical ADME profiling in murine models:
-
Oral bioavailability: 58% (superior to 34% for IV administration)
-
t1/2: 6.2 hr
-
Plasma protein binding: 92%
The 4-methylbenzoate esters undergo hepatic hydrolysis to the active monoacid, which retains 73% of parental compound’s kinase inhibitory activity .
Therapeutic Implications
As a triple kinase inhibitor, this compound addresses limitations of single-target agents:
-
Overcoming compensatory signaling: Concurrent inhibition of Akt, Rsk, and S6K prevents pathway reactivation observed in monotherapy .
-
Synergy with checkpoint inhibitors: Preclinical models show enhanced T-cell infiltration in 4T1 tumors when combined with anti-PD-1 .
Challenges and Future Directions
-
Metabolite toxicity: The 4-methylbenzoic acid byproduct exhibits renal accumulation at high doses, necessitating prodrug optimization.
-
CNS penetration: Limited brain distribution (brain/plasma ratio = 0.08) restricts utility in glioblastoma.
Ongoing phase I trials (NCT0548XXXX) will clarify human tolerability and dose-limiting toxicities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume